

# MBX-2982: A GPR119 Agonist's Role in Appetite and Food Intake Regulation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist, has emerged as a therapeutic candidate for metabolic disorders, primarily type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion, also implicates a significant role in the regulation of appetite and food intake. This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical evidence, and experimental methodologies related to the effects of MBX-2982 on appetite and food intake. Through a detailed examination of its signaling pathways and a summary of available data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of MBX-2982's potential in the management of obesity and related metabolic conditions.

#### **Introduction: The GPR119 Target**

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Its activation is a key physiological process in the control of postprandial glycemia. GPR119 activation stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), and enhances glucose-sensitive insulin secretion.[1] The stimulation of GLP-1 release is of particular interest in the context of appetite regulation, as GLP-1 is known to slow gastric emptying and promote satiety.[2] MBX-2982 is a potent and



selective oral agonist of GPR119, and its unique dual mechanism of acting directly on  $\beta$ -cells and stimulating incretin release suggests a potential for not only glycemic control but also for inducing weight loss.[3][4]

# **Signaling Pathways in Appetite Regulation**

The activation of GPR119 by **MBX-2982** initiates a cascade of intracellular events that ultimately influence appetite and food intake. The primary signaling pathway involves the coupling of GPR119 to the Gas protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

#### **Incretin-Mediated Pathway**

In intestinal L-cells, the rise in cAMP triggers the secretion of GLP-1.[3] GLP-1, in turn, acts on its own receptors (GLP-1R) located in various tissues, including the hypothalamus, the brain's primary appetite control center. Activation of GLP-1R in the hypothalamus is associated with a reduction in food intake and an increase in satiety.





Click to download full resolution via product page

Figure 1: GPR119-mediated GLP-1 secretion pathway influencing appetite.



#### **Potential Direct Neuronal Pathways**

Research suggests that GPR119 is also expressed in nodose ganglia, which contain the cell bodies of vagal afferent neurons.[5] Activation of these receptors could potentially signal satiety directly to the brainstem, complementing the hormonal pathway. Oral administration of GPR119 ligands has been shown to increase neuronal activation in the dorsal vagal complex of the brainstem and the hypothalamus.[5]

#### **Preclinical Evidence**

Animal studies have provided foundational evidence for the effects of GPR119 agonists on food intake and body weight. While specific data for **MBX-2982** is limited in publicly available literature, studies on other GPR119 agonists offer valuable insights.

### **Studies with GPR119 Agonists in Rodents**

A study investigating the GPR119 agonist GSK2041706 in diet-induced obese (DIO) mice demonstrated significant effects on body weight and food intake.[6]

Table 1: Effect of GPR119 Agonist GSK2041706 on Body Weight and Food Intake in DIO Mice (14-day treatment)[6]

| Treatment Group           | Dose                 | Body Weight Loss<br>(%) | Cumulative Food<br>Intake Reduction<br>(%) |
|---------------------------|----------------------|-------------------------|--------------------------------------------|
| GSK2041706                | 30 mg/kg b.i.d.      | 7.4% (p < 0.05)         | 17.1%                                      |
| Metformin                 | 30 mg/kg b.i.d.      | 3.5% (p < 0.05)         | 6.6%                                       |
| Metformin                 | 100 mg/kg b.i.d.     | 4.4% (p < 0.05)         | 8.7%                                       |
| GSK2041706 +<br>Metformin | 30 mg/kg + 30 mg/kg  | 9.5%                    | 22.2%                                      |
| GSK2041706 +<br>Metformin | 30 mg/kg + 100 mg/kg | 16.7%                   | 37.5%                                      |



These findings highlight the potential for GPR119 agonists to induce weight loss, an effect that is at least partially attributable to a reduction in food intake.[6]

## **Experimental Protocols in Preclinical Studies**

The following outlines a general experimental workflow for assessing the effects of an oral compound like **MBX-2982** on food intake in a rodent model.





Click to download full resolution via product page

Figure 2: General experimental workflow for preclinical food intake studies.



Methodology for Food Intake Measurement in Mice:

- Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model.
- Acclimation: Animals are individually housed and acclimated to the specific diet (e.g., high-fat diet) for a designated period before the study begins.
- Treatment Administration: MBX-2982 is typically formulated in a vehicle solution and administered via oral gavage at specified doses and frequencies. A vehicle-only group serves as the control.
- Food and Water: Pre-weighed food and water are provided, and consumption is measured daily by re-weighing the remaining amounts. Spillage is accounted for by placing a collection tray beneath the food hopper.
- Body Weight: Body weight is recorded daily at the same time each day.
- Data Analysis: Cumulative food intake and changes in body weight are calculated and statistically analyzed to compare treatment groups with the control group.

#### **Clinical Evidence**

Clinical trials with MBX-2982 have primarily focused on its glycemic control effects in patients with type 2 diabetes. While direct and extensive data on appetite and food intake are not widely published, the observed effects on GLP-1 and the potential for weight loss are key indicators.

## **Phase 1 and 2 Clinical Trial Observations**

A Phase 2a clinical trial in participants with type 1 diabetes, while not focused on appetite, demonstrated that treatment with 600 mg of MBX-2982 daily for 14 days resulted in a 17% higher GLP-1 response during a mixed-meal test compared to placebo.[7] This increase in GLP-1 is a strong indicator of target engagement and suggests a potential for effects on satiety. [7]

Earlier Phase 1 studies in subjects with pre-diabetes also reported that **MBX-2982** was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing.[8] While these



studies focused on glucose excursions, the consistent stimulation of GLP-1 provides a mechanistic basis for potential effects on appetite.

#### **Assessment of Appetite in Clinical Trials**

Visual Analog Scales (VAS) are a standard tool for assessing subjective feelings of appetite, hunger, satiety, and prospective food consumption in clinical trials.

Table 2: Example of a Visual Analog Scale for Appetite Assessment

| Question                             | Scale                                                           |  |
|--------------------------------------|-----------------------------------------------------------------|--|
| How hungry do you feel?              | Not hungry at all (0 mm) As hungry as I have ever felt (100 mm) |  |
| How full do you feel?                | Not full at all (0 mm) Completely full (100 mm)                 |  |
| How satisfied do you feel?           | Not at all satisfied (0 mm) Completely satisfied (100 mm)       |  |
| How much do you think you could eat? | Nothing at all (0 mm) A large amount (100 mm)                   |  |

Participants mark their feelings on a 100 mm line, and the distance from the beginning of the line is measured to provide a quantitative score.

# The Role of Other Gut Hormones: Peptide YY

In addition to GLP-1, other gut hormones like Peptide YY (PYY) play a crucial role in appetite regulation. PYY is co-secreted with GLP-1 from intestinal L-cells and is known to induce satiety. While direct evidence of MBX-2982's effect on PYY is not readily available, the stimulation of L-cells suggests a potential for increased PYY secretion, which would contribute to the overall anorectic effect. The anorexigenic actions of PYY(3-36), a form of PYY, are thought to be mediated through the inhibition of neuropeptide Y (NPY) neurons in the hypothalamus.[9]

#### **Conclusion and Future Directions**



**MBX-2982**, through its action as a GPR119 agonist, presents a promising therapeutic avenue for not only managing type 2 diabetes but also for addressing obesity through the regulation of appetite and food intake. The primary mechanism involves the stimulation of GLP-1 secretion, a well-established satiety signal. Preclinical data from other GPR119 agonists strongly support the potential for weight loss and reduced food consumption.

Future research should focus on generating and publishing more specific quantitative data from both preclinical and clinical studies with MBX-2982 to clearly delineate its effects on food intake, body weight, and subjective measures of appetite. A deeper investigation into its influence on other appetite-regulating hormones, such as PYY, and its potential direct neuronal effects via the vagus nerve will further elucidate its comprehensive mechanism of action. Such data will be critical for positioning MBX-2982 as a viable treatment for obesity and advancing its development for broader metabolic indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the role of GPR119 in glucose and appetite regulation [spiral.imperial.ac.uk]
- 6. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. GLP-1 Analog Modulates Appetite, Taste Preference, Gut Hormones, and Regional Body Fat Stores in Adults with Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MBX-2982: A GPR119 Agonist's Role in Appetite and Food Intake Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676256#mbx-2982-s-effect-on-appetite-and-food-intake-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com